molecular formula C25H54FN B14787490 Trioctylmethylammonium Fluoride

Trioctylmethylammonium Fluoride

Cat. No.: B14787490
M. Wt: 387.7 g/mol
InChI Key: NVVLMKLCGJCBMM-UHFFFAOYSA-M
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Description

Trioctylmethylammonium Fluoride is a quaternary ammonium salt that has gained attention in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Trioctylmethylammonium Fluoride can be synthesized through a series of chemical reactions involving the quaternization of trioctylamine with methyl iodide, followed by anion exchange with a fluoride source. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization and anion exchange processes are optimized for efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Trioctylmethylammonium Fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a nucleophile.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and solvents such as dichloromethane. The reactions are typically carried out at room temperature.

    Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, often under controlled temperature and pressure.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product.

Scientific Research Applications

Trioctylmethylammonium Fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Research has explored its potential in biological systems, particularly in the stabilization of certain biomolecules.

    Medicine: While not widely used in medicine, its role in drug synthesis and delivery systems is being investigated.

    Industry: It is employed in environmental remediation processes, such as the removal of heavy metals from wastewater.

Mechanism of Action

The mechanism by which Trioctylmethylammonium Fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. The fluoride ion can also participate in nucleophilic attacks, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    Tetramethylammonium Fluoride: Known for its use in nucleophilic fluorination reactions.

    Tetraethylammonium Fluoride: Similar in structure but with different alkyl groups, affecting its reactivity and applications.

Uniqueness: Trioctylmethylammonium Fluoride is unique due to its long alkyl chains, which provide distinct solubility and phase-transfer properties. This makes it particularly effective in catalysis and environmental applications compared to its shorter-chain counterparts.

Properties

Molecular Formula

C25H54FN

Molecular Weight

387.7 g/mol

IUPAC Name

methyl(trioctyl)azanium;fluoride

InChI

InChI=1S/C25H54N.FH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

NVVLMKLCGJCBMM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[F-]

Origin of Product

United States

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